molecular formula C27H25N3O3S B2981568 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-50-6

3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2981568
CAS No.: 477768-50-6
M. Wt: 471.58
InChI Key: FQYXLUWFEAKGRY-UHFFFAOYSA-N
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Description

3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as benzyl, methoxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting with the formation of the imidazo[1,2-c]quinazoline core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzimidazole derivative, and an appropriate benzylating agent[_{{{CITATION{{{_1{3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo1,2-c ....

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This would require optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : The imidazo[1,2-c]quinazoline core can be reduced to form simpler derivatives.

  • Substitution: : The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents such as dimethylformamide (DMF) are often employed.

Major Products Formed

  • Oxidation: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one-2,3-dione.

  • Reduction: : Formation of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazoline.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study molecular interactions and pathways. Its ability to bind to specific targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting various diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its properties can be harnessed to create new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological processes. The binding interaction can modulate the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

  • 3-benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Uniqueness

The uniqueness of 3-benzyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one lies in its specific arrangement of functional groups and the resulting chemical properties. This arrangement allows for distinct reactivity and binding characteristics compared to similar compounds.

Properties

IUPAC Name

3-benzyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-9-11-19(12-10-17)16-34-27-28-21-15-24(33-3)23(32-2)14-20(21)25-29-26(31)22(30(25)27)13-18-7-5-4-6-8-18/h4-12,14-15,22H,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYXLUWFEAKGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)C(N42)CC5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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